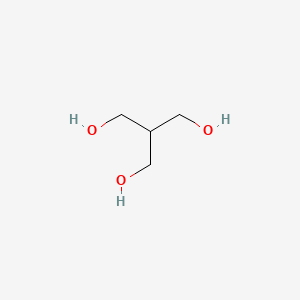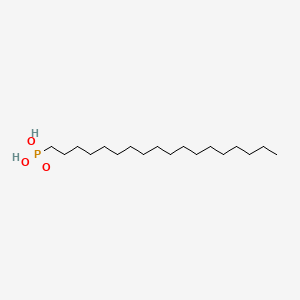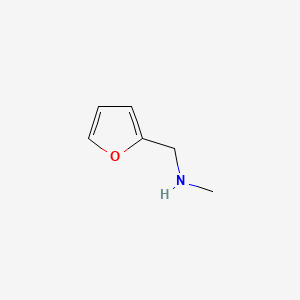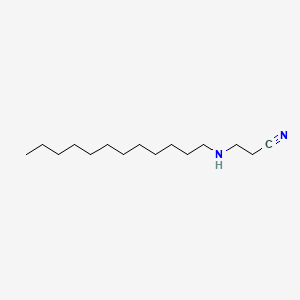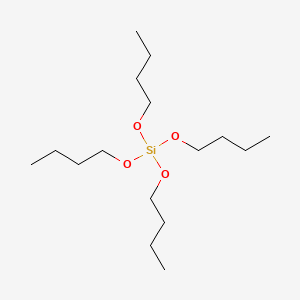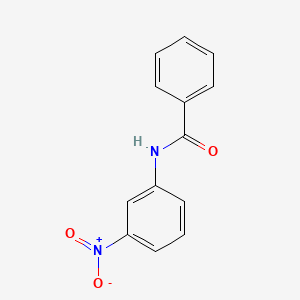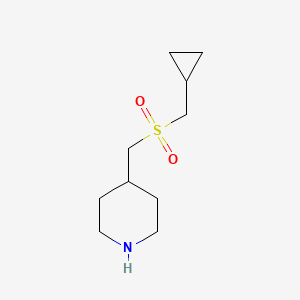
4-((Cyclopropylmethylsulfonyl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-((Cyclopropylmethylsulfonyl)methyl)piperidine" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active compounds. The specific structure of "4-((Cyclopropylmethylsulfonyl)methyl)piperidine" suggests that it may have unique physical, chemical, and biological properties that could be explored for various applications.
Synthesis Analysis
The synthesis of piperidine derivatives often involves the treatment of certain precursors with reagents that introduce the desired functional groups. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives is achieved by reacting substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides . Similarly, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol involves the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated by the determination of the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol . The piperidine ring often adopts a chair conformation, which is a stable configuration for six-membered rings. The geometry around the sulfur atom in sulfonyl-containing compounds is typically tetrahedral . Understanding the molecular structure is crucial for predicting the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including cycloadditions, condensations, and substitutions. For example, the 1,3-dipolar cycloaddition reaction of 1-methyl-1,2,3,4-tetrahydropyridine with organic azides yields 1-methylpiperidylidene-2-sulfon(cyan)amides . The reactivity of the compound "4-((Cyclopropylmethylsulfonyl)methyl)piperidine" would likely be influenced by the presence of the sulfonyl group and the cyclopropylmethyl moiety, which could affect its electrophilic and nucleophilic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents attached to the piperidine ring. The presence of a sulfonyl group can increase the polarity of the compound, potentially affecting its solubility in various solvents . The steric bulk of substituents can also impact the melting point and the overall stability of the compound. Spectroscopic techniques, including NMR, IR, and UV-Vis, are commonly used to characterize these properties and provide insights into the electronic environment of the molecule .
Future Directions
Piperidine and its derivatives have significant roles in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions of “4-((Cyclopropylmethylsulfonyl)methyl)piperidine” could be in the field of drug discovery and development.
properties
IUPAC Name |
4-(cyclopropylmethylsulfonylmethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c12-14(13,7-9-1-2-9)8-10-3-5-11-6-4-10/h9-11H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUPDKHPHKEXFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)CC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301234128 |
Source


|
| Record name | 4-[[(Cyclopropylmethyl)sulfonyl]methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301234128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Cyclopropylmethylsulfonyl)methyl)piperidine | |
CAS RN |
1160245-63-5 |
Source


|
| Record name | 4-[[(Cyclopropylmethyl)sulfonyl]methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160245-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(Cyclopropylmethyl)sulfonyl]methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301234128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)
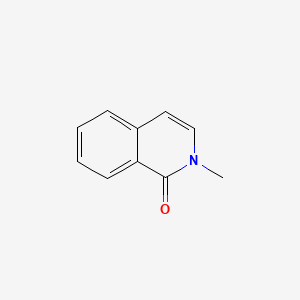
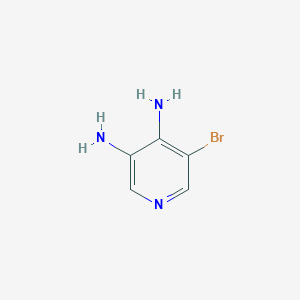
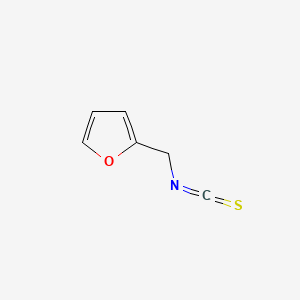
![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)
